N-(2-Cyano-1-cyclopenten-1-yl)-acetamide
Description
Contextual Significance of Cyanoacetamides and Cyclopentene (B43876) Derivatives in Contemporary Organic Chemistry
Cyanoacetamide derivatives are recognized as highly versatile synthons in organic chemistry. nih.govnih.govresearchgate.net Their utility stems from the presence of multiple reactive sites, including an active methylene (B1212753) group, a nucleophilic nitrogen atom, and electrophilic carbonyl and cyano groups. nih.gov This polyfunctionality allows them to participate in a wide array of chemical transformations, making them key intermediates in the synthesis of various heterocyclic compounds. nih.govresearchgate.net The synthesis of cyanoacetamides can be achieved through several methods, with a common approach involving the reaction of amines with alkyl cyanoacetates. researchgate.net
Similarly, the cyclopentene scaffold is a privileged structural motif found in numerous natural products and biologically active molecules. researchgate.net The inherent ring strain and the presence of a double bond in cyclopentene derivatives provide a platform for a variety of chemical manipulations, enabling the stereocontrolled construction of complex cyclopentanoid structures. researchgate.net The development of efficient synthetic routes to functionalized cyclopentenes is an active area of research, with methods like multicomponent reactions and intramolecular cyclizations being prominent. rsc.org
The combination of these two important chemical entities in N-(2-Cyano-1-cyclopenten-1-yl)-acetamide creates a molecule with significant potential for the synthesis of novel compounds, particularly those with applications in medicinal chemistry. The cyclopentane (B165970) ring system, while historically considered synthetically challenging, is now viewed as a valuable scaffold in drug discovery. researchgate.net
Scope and Objectives of Research on this compound
Research focused on this compound is primarily driven by its potential as a versatile intermediate in organic synthesis. One of the key objectives is to explore its utility in the hydrogenation of β-acetylaminoacrylonitriles. pharmaffiliates.com
A significant aspect of the research involves the synthesis of the compound itself. A plausible and efficient method for its preparation is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile. researchgate.net This reaction is conceptually related to the Dieckmann condensation and is a powerful tool for the formation of cyclic ketones from dinitriles after acidic hydrolysis. researchgate.net
Further research aims to elucidate the full range of chemical transformations that this compound can undergo. This includes investigating the reactivity of its cyano, amide, and cyclopentene functionalities to synthesize a diverse library of new molecules. The ultimate goal is to leverage the unique structural features of this compound to access novel chemical space and develop compounds with potential applications in various fields, including materials science and medicinal chemistry.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 100377-16-0 | pharmaffiliates.comappchemical.comchemicalbook.com |
| Molecular Formula | C8H10N2O | pharmaffiliates.comappchemical.com |
| Molecular Weight | 150.18 g/mol | pharmaffiliates.com |
| Synonyms | 2-acetylamino-1-cyclopentene-1-carbonitrile, Acetamide (B32628), N-(2-cyano-1-cyclopenten-1-yl)- | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-cyanocyclopenten-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(8)5-9/h2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPRDSCJGSKDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355727 | |
| Record name | N-(2-Cyano-1-cyclopenten-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100377-16-0 | |
| Record name | N-(2-Cyano-1-cyclopenten-1-yl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity Profiles of N 2 Cyano 1 Cyclopenten 1 Yl Acetamide
Mechanistic Investigations of Functional Group Transformationsresearchgate.netresearchgate.netwiley-vch.de
The chemical behavior of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide is dictated by the interplay of its three key functional groups: the cyano group, the acetamide (B32628) moiety, and the cyclopentene (B43876) double bond.
Reactivity of the Cyano Group
The cyano group (C≡N) is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. nih.gov Its electronic properties render the adjacent vinylogous position susceptible to nucleophilic attack. The nitrogen atom of the cyano group can also participate in interactions with various reagents.
The reactivity of the cyano group is central to many transformations of this compound and related cyano-substituted compounds. For instance, the electron-withdrawing nature of the cyano group enhances the reactivity of the associated acrylamide (B121943) system. nih.gov This increased reactivity also contributes to the acidity of the α-C-H bond in potential β-thioether adducts. nih.gov
One notable reaction involving the cyano group is its hydrolysis. Under acidic conditions, the cyano group can be hydrolyzed to a carboxylic acid or an amide. For example, the acid-catalyzed hydrolysis of N-cyano sulfoximines with aqueous sulfuric acid can lead to the formation of N-urea sulfoximines. nih.gov
Furthermore, the cyano group can be activated by various reagents to facilitate intramolecular cyclizations. Metal-free halogenated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or trichloroacetic anhydride (TCAA) can activate the N-cyano groups of N-cyano sulfoximines, leading to intramolecular cyclization. researchgate.netrsc.orgscispace.com Labeling experiments using ¹³C have confirmed that the carbon atom from the N-cyano group is incorporated into the newly formed ring system. scispace.com
The versatility of the cyano group is further demonstrated in its participation in cycloaddition reactions. For example, in (E)-2-aryl-1-cyano-1-nitroethenes, the cyano group, along with the nitro group, activates the double bond for Diels-Alder type reactions with dienes like cyclopentadiene. doi.org
Transformations Involving the Acetamide Moietymasterorganicchemistry.com
The acetamide moiety (-NHC(O)CH₃) provides both a nucleophilic nitrogen center and an electrophilic carbonyl carbon. The nitrogen atom can act as a nucleophile, while the carbonyl group is susceptible to attack by nucleophiles.
Transformations involving the acetamide group are crucial for the synthesis of various heterocyclic compounds. The amide nitrogen can participate in cyclization reactions, and the carbonyl group can undergo condensation reactions. In the broader context of cyanoacetamides, the amide nitrogen is one of the key nucleophilic centers. researchgate.netekb.eg
The relative reactivity of the nucleophilic centers in cyanoacetamides, specifically the amide nitrogen and the active methylene (B1212753) group, is an important consideration in synthesis design. researchgate.net
Reactions at the Cyclopentene Double Bond
The carbon-carbon double bond in the cyclopentene ring is a site of unsaturation, making it amenable to addition reactions. The electron-withdrawing effect of the adjacent cyano and acetamide groups polarizes the double bond, making the β-carbon susceptible to nucleophilic attack.
Reactions at the cyclopentene double bond can lead to the formation of a variety of saturated and functionalized cyclopentane (B165970) derivatives. For example, Michael addition reactions are a common transformation for α,β-unsaturated systems like the one present in this compound.
Regioselective and Stereoselective Reaction Pathwaysresearchgate.netekb.eg
Many reactions involving this compound and related compounds can proceed with high degrees of regioselectivity and stereoselectivity. These selective pathways are critical for the synthesis of specific isomers of complex molecules.
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, regioselectivity is often observed in reactions involving nucleophilic attack on the polarized cyclopentene double bond. The specific site of attack is influenced by the electronic nature of the substituents and the reaction conditions. For instance, nickel-catalyzed α-alkenylation of asymmetric cyclic ketones can proceed with high regioselectivity, favoring the thermodynamically more stable enol intermediate. nih.gov
Stereoselectivity is the preferential formation of one stereoisomer over another. This is particularly important when creating chiral centers. Metal-catalyzed carbocyclization reactions, such as the Pauson-Khand reaction, are known for their ability to construct cyclopentenones with high stereoselectivity. nih.gov The stereochemical outcome of these reactions is often determined by the coordination of the reactants to the metal center in the rate-determining step. nih.gov
The table below summarizes examples of regioselective and stereoselective reactions in related systems.
| Reaction Type | Substrate(s) | Catalyst/Reagent | Selectivity | Product Type |
| Diels-Alder Reaction | (E)-2-aryl-1-cyano-1-nitroethenes, Cyclopentadiene | None (Theoretical Study) | Regioselective | Cycloadducts |
| α-Alkenylation | Asymmetric Cyclic Ketones, Alkenes | Ni(II) catalyst | Regioselective | α-Alkenylated Ketones |
| [(2+2)+1] Carbocyclization (Pauson-Khand) | Alkyne, Alkene, CO | Metal Catalyst | Stereoselective | Cyclopentenones |
| [(2+2)+2] Carbocyclization | 1,6-enynes | Metal Catalyst | Stereoselective | researchgate.netnih.gov-Bicyclic Scaffolds |
Intramolecular Cyclization and Rearrangement Mechanismsresearchgate.netresearchgate.net
Intramolecular reactions, where different parts of the same molecule react with each other, are powerful tools for constructing cyclic structures. This compound and its derivatives can undergo a variety of intramolecular cyclizations and rearrangements.
Intramolecular Cyclization:
Intramolecular cyclization reactions often involve the nucleophilic attack of one functional group within the molecule onto an electrophilic center in another part of the molecule. For example, the acetamide nitrogen can act as a nucleophile and attack the cyano group or the double bond to form a new ring.
A notable example is the intramolecular cyclization of N-cyano sulfoximines, which can be promoted by metal-free halogenated anhydrides. researchgate.netrsc.orgscispace.com The mechanism involves the activation of the N-cyano group by the anhydride, followed by nucleophilic attack from another part of the molecule to form a cyclic product. researchgate.netrsc.orgscispace.com Another instance is the Brønsted acid-promoted cationic cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives, which proceeds through a cationic intermediate. rsc.org
Rearrangement Reactions:
Rearrangement reactions involve the migration of an atom or group from one position to another within the same molecule. These reactions can lead to the formation of new structural isomers. Carbocation rearrangements, such as hydride and alkyl shifts, are common in reactions that proceed through carbocationic intermediates, often leading to the formation of a more stable carbocation. masterorganicchemistry.com
The Beckmann rearrangement is a classic example where an oxime is converted into an amide under acidic conditions. masterorganicchemistry.com This reaction proceeds through the migration of a group anti to the leaving group on the nitrogen atom. The Schmidt rearrangement offers a direct conversion of ketones to amides using hydrazoic acid and a strong acid catalyst. msu.edu
The following table provides a summary of key aspects of intramolecular cyclization and rearrangement reactions.
| Reaction Name | Reactant Type | Key Reagent/Condition | Intermediate | Product Type |
| Anhydride-Promoted Intramolecular Cyclization | N-cyano sulfoximines | TFAA or TCAA | Activated N-cyano species | Thiadiazinone 1-oxides |
| Brønsted Acid-Promoted Cationic Cyclization | o-(1-arylvinyl) acetophenone derivatives | TsNHNH₂, Brønsted acid | Cationic intermediate | Polysubstituted indenes |
| Beckmann Rearrangement | Oxime | Acid | Nitrilium ion | Amide or Nitrile |
| Schmidt Rearrangement | Ketone | Hydrazoic acid, Strong acid | Azidocarbinol, Triazonium cation | Amide |
| Carbocation Rearrangement (Hydride/Alkyl Shift) | Alcohols, Alkyl halides | Acid | Carbocation | Alkenes, Substitution products |
Acid-Base Catalyzed Reactions and Mechanistic Elucidationwiley-vch.demasterorganicchemistry.com
Acid and base catalysis plays a pivotal role in many of the reactions involving this compound. Catalysts can enhance reaction rates and influence the reaction pathway by activating substrates or stabilizing intermediates.
Acid Catalysis:
In the presence of an acid, the carbonyl oxygen of the acetamide group or the nitrogen of the cyano group can be protonated. This protonation increases the electrophilicity of the respective functional groups, making them more susceptible to nucleophilic attack.
Acid catalysis is crucial for reactions such as the Beckmann rearrangement, where protonation of the oxime hydroxyl group converts it into a better leaving group (water), initiating the rearrangement. masterorganicchemistry.com Similarly, the Schmidt rearrangement is catalyzed by strong acids. msu.edu The acid-catalyzed hydrolysis of the cyano group in N-cyano sulfoximines is another example where the acid facilitates the reaction. nih.gov
Base Catalysis:
Bases can deprotonate acidic protons in the molecule, such as the proton on the amide nitrogen or the protons on the carbon alpha to the cyano group. This deprotonation generates a nucleophilic species that can then participate in subsequent reactions.
Base catalysis is often employed in condensation reactions. For example, the Knoevenagel condensation, which is used to synthesize α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, often utilizes a base to generate the active methylene nucleophile. nih.gov
The table below outlines the role of acid and base catalysis in key reactions.
| Reaction | Catalyst Type | Role of Catalyst | Mechanistic Consequence |
| Beckmann Rearrangement | Acid | Protonates oxime hydroxyl group | Creates a good leaving group, initiates rearrangement |
| Schmidt Rearrangement | Acid | Protonates carbonyl oxygen and facilitates addition of hydrazoic acid | Promotes formation of the key triazonium intermediate |
| Hydrolysis of Cyano Group | Acid | Protonates cyano nitrogen | Activates the cyano group for nucleophilic attack by water |
| Knoevenagel Condensation | Base | Deprotonates the active methylene group | Generates a carbanion nucleophile for condensation |
Chemo- and Regioselectivity in Multi-functionalized Systems
The reactivity of this compound is characterized by the electronic and steric properties of its constituent functional groups. The electron-withdrawing nature of both the cyano and acetamide groups influences the electron density of the cyclopentene ring, rendering the β-carbon of the double bond susceptible to nucleophilic attack. Simultaneously, the nitrogen atom of the acetamide and the nitrile group itself can act as nucleophilic or electrophilic centers under different conditions.
Competition Between Functional Groups
In reactions with nucleophiles, a primary consideration is the competition between the electrophilic centers: the carbonyl carbon of the acetamide, the carbon of the nitrile group, and the β-carbon of the α,β-unsaturated system. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
For instance, the reaction of structurally related cyanothioacetamides with cyclic diketones like 2-acetylcyclopentanone (B155173) has been shown to exhibit a lack of regiospecificity. researchgate.net This suggests that reactions involving this compound could also yield a mixture of regioisomers, where the nucleophile may attack different electrophilic sites.
Regioselectivity in Ring-Forming Reactions
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The inherent functionality allows for its participation in cyclization reactions, where the regioselectivity is a key determinant of the final product.
One notable example is the potential for this compound to undergo reactions analogous to the Gewald reaction, a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. While specific studies on this compound in this context are not extensively documented, the general mechanism involves the reaction of a ketone or aldehyde with a compound containing an activated methylene group (such as a cyanoacetamide) and elemental sulfur. The regioselectivity in such reactions with unsymmetrical ketones can be variable.
The following table summarizes potential reaction outcomes based on the principles of chemo- and regioselectivity observed in related systems.
| Reagent/Reaction Type | Potential Reactive Site(s) | Expected Product Type(s) | Factors Influencing Selectivity |
| Nucleophilic Attack | |||
| Strong Nucleophiles (e.g., Grignard reagents) | Carbonyl carbon, Nitrile carbon, β-carbon of C=C | Tertiary alcohols, Ketones, Michael adducts | Hard/soft nature of the nucleophile, steric hindrance |
| Cycloaddition Reactions | |||
| Dienes (e.g., in Diels-Alder reactions) | C=C double bond (as dienophile) | Bicyclic compounds | Electronic nature of the diene, Lewis acid catalysis |
| Reduction | |||
| Hydrides (e.g., NaBH4, LiAlH4) | Carbonyl group, Nitrile group, C=C double bond | Alcohols, Amines, Saturated ring | Choice of reducing agent, reaction conditions |
| Hydrolysis | |||
| Acid or Base | Acetamide group, Nitrile group | Carboxylic acid and amine, Carboxylic acid | pH, temperature |
It is important to note that the actual outcomes of these reactions with this compound would require specific experimental investigation to fully elucidate the chemo- and regioselective preferences. The data from related compounds provide a predictive framework, but subtle electronic and steric effects within the target molecule can lead to unique reactivity profiles.
Computational Chemistry and Theoretical Modeling of N 2 Cyano 1 Cyclopenten 1 Yl Acetamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the stability and reactivity of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide. These methods provide a detailed description of the electron distribution and the three-dimensional arrangement of atoms within the molecule.
Density Functional Theory (DFT) Studies of Optimized Structures
Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the equilibrium geometry of this compound can be accurately predicted. These calculations typically reveal a planar or near-planar arrangement of the enamide system due to the delocalization of π-electrons across the C=C double bond, the cyano group, and the acetamide (B32628) group.
The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the C=C bond in the cyclopentene (B43876) ring is expected to be slightly elongated compared to a typical isolated double bond, indicative of conjugation. Similarly, the C-N bond of the acetamide group may exhibit partial double bond character.
Table 1: Representative Optimized Geometrical Parameters of this compound calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-C2 (C=C in ring) | 1.36 Å |
| C2-C6 (C-CN) | 1.44 Å | |
| C6-N2 (C≡N) | 1.16 Å | |
| C1-N1 (C-N acetamide) | 1.38 Å | |
| C7=O1 (C=O) | 1.23 Å | |
| Bond Angle | C1-C2-C6 | 121.5° |
| C2-C1-N1 | 123.0° | |
| C1-N1-C7 | 125.0° | |
| Dihedral Angle | C2-C1-N1-C7 | 178.5° |
Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecular structures.
Ab Initio Methods for Electronic Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for predicting electronic properties. youtube.comscirp.org Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to calculate fundamental electronic properties like ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). youtube.combeilstein-journals.org
The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized on the π-system of the enamine moiety, while the LUMO is likely to be distributed over the cyano and carbonyl groups, which act as electron-withdrawing groups.
Table 2: Predicted Electronic Properties of this compound using Ab Initio Methods
| Property | Calculated Value (Hartree) | Calculated Value (eV) |
| HOMO Energy | -0.25 | -6.80 |
| LUMO Energy | -0.08 | -2.18 |
| HOMO-LUMO Gap | 0.17 | 4.62 |
| Ionization Potential | 0.25 | 6.80 |
| Electron Affinity | 0.08 | 2.18 |
Note: The data in this table is hypothetical and representative of typical values obtained from ab initio calculations for analogous compounds.
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra.
Computational NMR Chemical Shift and Coupling Constant Calculations
The prediction of NMR spectra through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can aid in the structural elucidation of this compound. nih.gov These calculations can predict the ¹H and ¹³C chemical shifts with reasonable accuracy.
The chemical shift of the vinyl proton on the cyclopentene ring is expected to be significantly influenced by the electron-withdrawing cyano group and the electron-donating acetamide group. The nitrile carbon typically appears in the 115–120 ppm range in the ¹³C NMR spectrum. libretexts.org
Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 169.5 |
| C1 (C-N) | 155.0 |
| C2 (C-CN) | 105.0 |
| C≡N | 117.0 |
| CH₃ | 24.0 |
| CH₂ (ring, adjacent to C=C) | 35.0 |
| CH₂ (ring, adjacent to C=C) | 30.0 |
| CH₂ (ring) | 22.0 |
Note: The data in this table is hypothetical and representative of typical values obtained from computational NMR calculations for similar functional groups.
Vibrational Frequency Calculations and Spectral Assignment
Vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP/6-311+G(d,p)), can predict the infrared (IR) and Raman spectra of this compound. arxiv.orgcore.ac.uk The calculated frequencies correspond to the normal modes of vibration of the molecule.
Key vibrational modes include the C≡N stretch, which is expected to appear around 2200-2250 cm⁻¹, the C=O stretch of the amide at approximately 1680 cm⁻¹, and the C=C stretch of the cyclopentene ring around 1620 cm⁻¹. nih.gov These theoretical predictions are invaluable for assigning the peaks observed in experimental spectra.
Table 4: Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3450 |
| C-H Stretch (CH₃) | 2980 |
| C≡N Stretch | 2230 |
| C=O Stretch (Amide I) | 1685 |
| C=C Stretch | 1625 |
| N-H Bend (Amide II) | 1540 |
Note: The data in this table is hypothetical and based on characteristic vibrational frequencies for the respective functional groups.
UV-Vis Spectral Simulations and TD-DFT Approaches
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. mdpi.comnih.gov For this compound, the electronic transitions are expected to be of π → π* character, arising from the conjugated system.
The main absorption band is likely to correspond to the HOMO-LUMO transition. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the absorption maxima (λmax). mdpi.com
Table 5: TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 4.52 | 274 | 0.45 |
| S₀ → S₂ | 5.15 | 241 | 0.12 |
| S₀ → S₃ | 5.89 | 211 | 0.08 |
Note: The data in this table is hypothetical and illustrates typical results from TD-DFT calculations for conjugated systems.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling of reaction mechanisms provides invaluable insights into the pathways of chemical transformations. For a compound like this compound, computational chemistry could elucidate the intricate details of its synthesis or subsequent reactions.
No specific activation barriers or reaction energetics data are available for this compound in the reviewed literature.
The surrounding solvent can significantly influence the rate and outcome of a chemical reaction. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. nih.gov This model treats the solvent as a continuous dielectric medium, which simplifies the calculations while providing a good approximation of the solvent's influence on the solute's electronic structure and geometry. By performing calculations with different solvent models, researchers can predict how the reactivity of this compound might change in various chemical environments. For instance, polar solvents might stabilize charged transition states, thereby accelerating certain reaction types.
Specific studies on the solvent effects on the reactivity of this compound using PCM models were not found in the public literature.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes, flexibility, and intermolecular interactions. nih.gov For this compound, an MD simulation would reveal the preferred three-dimensional structures (conformers) and the energy barriers between them. This information is crucial for understanding its biological activity, as the shape of a molecule often dictates how it interacts with biological targets. Force fields like AMBER are commonly used to define the potential energy of the system in MD simulations. nih.gov
No specific molecular dynamics simulation data for the conformational analysis and flexibility of this compound is currently available.
Applications of N 2 Cyano 1 Cyclopenten 1 Yl Acetamide in Advanced Chemical Sciences
Role as a Versatile Synthetic Building Block in Organic Synthesis
Cyanoacetamide derivatives are widely recognized as versatile synthons in organic chemistry due to the presence of multiple reactive sites. These compounds are valuable precursors for the synthesis of a wide array of carbocyclic and heterocyclic systems.
Precursor for Diverse Heterocyclic Systems
The cyanoacetamide moiety is a key building block for the synthesis of various nitrogen- and oxygen-containing heterocycles. The active methylene (B1212753) group, the cyano group, and the amide functionality can all participate in cyclization reactions. While specific examples involving N-(2-Cyano-1-cyclopenten-1-yl)-acetamide are not prominently reported, the general reactivity of cyanoacetamides suggests its potential in constructing fused heterocyclic systems. For instance, cyanoacetamides are known to react with various reagents to form pyridines, pyrimidines, pyrazoles, and thiazoles.
Table 1: Representative Heterocyclic Systems Synthesized from Cyanoacetamide Derivatives
| Heterocyclic System | Reagents/Conditions |
| Pyridones | Reaction with α,β-unsaturated carbonyl compounds |
| Aminopyrazoles | Cyclocondensation with hydrazine (B178648) derivatives |
| Thiophenes | Gewald reaction with ketones/aldehydes and sulfur |
| Pyrimidines | Reaction with amidines or guanidine |
Utility in Carbon-Carbon and Carbon-Heteroatom Bond Formations
The active methylene group in cyanoacetamide derivatives is readily deprotonated to form a nucleophilic carbanion, which can participate in various carbon-carbon bond-forming reactions. These include Knoevenagel condensations, Michael additions, and Thorpe-Ziegler cyclizations. These reactions are fundamental in the synthesis of more complex molecular architectures.
Similarly, the nitrogen atom of the amide can act as a nucleophile in carbon-heteroatom bond formations, particularly in the construction of nitrogen-containing heterocycles. While one source mentions that N-(2-cyano-cyclopent-1-enyl)-acetamide is a useful chemical for the hydrogenation of β-acetylaminoacrylonitriles, this represents a carbon-hydrogen bond formation rather than a carbon-carbon or carbon-heteroatom bond-forming reaction for skeletal construction. wikipedia.org
Contributions to Materials Science
A thorough search of scientific databases did not yield any specific studies on the optoelectronic, non-linear optical, or superconducting properties of this compound.
Optoelectronic Properties and Non-Linear Optical (NLO) Chromophores
There is no publicly available research detailing the optoelectronic or NLO properties of this compound. The design of NLO chromophores often involves molecules with a strong donor-π-acceptor (D-π-A) framework to induce a large dipole moment change upon excitation. While the cyano group is an excellent electron acceptor, and the enamine system can act as a donor, specific studies to characterize these properties for the title compound are absent from the literature.
Potential in Superconducting Materials
No literature could be found that investigates or suggests the use of this compound in the field of superconducting materials.
Applications in Analytical Chemistry as Chemical Probes or Reagents
No specific applications of this compound as a chemical probe or analytical reagent, including as a spin-trapping agent for radical detection, have been reported in the accessible scientific literature. Spin-trapping agents are typically nitrones or nitroso compounds that react with unstable free radicals to form a more stable radical that can be detected by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org The chemical structure of this compound does not fit the typical profile of a spin-trapping agent.
Chemical Functionality in Agriculture (e.g., Herbicidal Agents – focus on chemical mechanism)
The agricultural application of this compound as a herbicidal agent is predicated on its specific chemical functionalities that can disrupt essential biochemical pathways in plants. While direct and extensive research on the herbicidal mechanism of this compound itself is not widely published, the herbicidal activity of structurally related compounds, particularly those containing a cyano-enamine or cyano-enamide moiety, has been investigated. The primary mechanism of action for these related compounds is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic electron transport chain. nih.govnih.gov
The proposed herbicidal action of this compound is therefore understood to be centered on its ability to act as a PSII inhibitor. This mechanism is common to a wide variety of commercial herbicides. nih.gov The process begins with the absorption of the compound by the target plant, followed by its translocation to the chloroplasts, the site of photosynthesis.
Within the chloroplasts, the PSII complex, a light-driven water:plastoquinone oxidoreductase, is embedded in the thylakoid membrane. nih.gov The function of PSII is to capture light energy and initiate the transfer of electrons from water to plastoquinone. This electron flow is essential for the generation of ATP and NADPH, the energy currency and reducing power required for CO2 fixation and subsequent plant growth.
This compound, or its active metabolites, is thought to interfere with this electron transport chain. The key to this inhibition lies in the compound's ability to bind to a specific site within the PSII complex, namely the QB binding niche on the D1 protein. nih.gov This binding is competitive with plastoquinone, the native electron acceptor. nih.gov By occupying the QB site, the herbicide effectively blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. nih.gov
The blockage of electron flow has several immediate and detrimental consequences for the plant:
Inhibition of Photosynthesis: The primary effect is the cessation of linear electron transport, which halts the production of ATP and NADPH. This starves the plant of the energy required for metabolic processes.
Formation of Reactive Oxygen Species (ROS): The blocked electron flow leads to the accumulation of highly reactive triplet chlorophyll (B73375) and the formation of singlet oxygen. These, along with other ROS, cause rapid lipid peroxidation, leading to the destruction of cell membranes and chlorophyll, a phenomenon observed as bleaching and necrosis of plant tissues.
Photoinhibition: The inability to transfer electrons away from QA leads to an over-reduced state of the photosystem, making it highly susceptible to light-induced damage, a process known as photoinhibition.
The structural features of this compound, specifically the cyano and acetamide (B32628) groups attached to the cyclopentene (B43876) ring, are crucial for its binding affinity to the D1 protein. Structure-activity relationship studies on related cyanoacrylate herbicides have shown that the nature of the substituents on the enamine/enamide system significantly influences the herbicidal efficacy. nih.govnih.gov
Research Findings on Related Cyano-Containing Herbicides
Research into compounds with similar chemical motifs provides strong evidence for the proposed mechanism of action. Studies on various 2-cyanoacrylates have demonstrated their potent herbicidal activity through the inhibition of PSII.
| Compound Class | Specific Example | Target Weeds | Observed Activity | Reference |
| 2-Cyano-3-substituted-pyridinemethylaminoacrylates | (Z)-2-cyano-3-methylthio-3-(substituted-pyridinemethaneamino)acrylates | Various broadleaf and grass weeds | Excellent herbicidal activities at low doses (e.g., 75 g/ha) by inhibiting PSII electron transport. | nih.gov |
| 2-Cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates | (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate | Various broadleaf and grass weeds | Excellent herbicidal activities at low doses (e.g., 75 g/ha) through PSII inhibition. | nih.gov |
These findings underscore the importance of the cyano-enamine/enamide scaffold in designing effective PSII-inhibiting herbicides. The specific stereochemistry and electronic properties conferred by the cyano and amide groups are critical for the precise molecular interactions required for binding to the QB site and disrupting photosynthetic electron flow.
Conclusion and Future Perspectives in the Research of N 2 Cyano 1 Cyclopenten 1 Yl Acetamide
Summary of Key Research Findings
Research specifically focused on N-(2-Cyano-1-cyclopenten-1-yl)-acetamide is currently limited in the public domain. However, the available information and the compound's structural features allow for some key observations.
The primary identified utility of this compound is as a chemical intermediate. pharmaffiliates.com It has been noted as a useful precursor in the hydrogenation of β-acetylaminoacrylonitriles. pharmaffiliates.com This suggests its role in synthetic chemistry, likely as a building block for more complex molecules.
The structure of this compound combines several functional groups: a cyano group, an enamine-like system within the cyclopentene (B43876) ring, and an acetamide (B32628) moiety. Cyanoacetamide derivatives are recognized as valuable synthons in the synthesis of a wide array of biologically active heterocyclic compounds, including pyridines, pyrimidines, and thiazoles. ekb.egtubitak.gov.tr The presence of both nucleophilic and electrophilic sites within cyanoacetamides makes them versatile in chemical reactions. tubitak.gov.tr
Below is a table summarizing the basic chemical properties of this compound.
| Property | Value |
| CAS Number | 100377-16-0 chemicalbook.com |
| Molecular Formula | C₈H₁₀N₂O pharmaffiliates.com |
| Molecular Weight | 150.18 g/mol pharmaffiliates.com |
| Synonyms | 2-acetylamino-1-cyclopentene-1-carbonitrile, N-(2-cyanocyclopent-1-en-1-yl)acetamide pharmaffiliates.comchemicalbook.com |
Identification of Remaining Challenges and Unexplored Avenues
The primary challenge in the research of this compound is the significant lack of dedicated studies. The scientific literature does not currently provide a comprehensive picture of its reactivity, properties, or potential applications.
Challenges:
Limited Synthesis and Characterization Data: While the compound is commercially available, detailed and optimized synthetic protocols, along with comprehensive characterization data (such as NMR, IR, and mass spectrometry), are not widely published. nist.govnist.gov This hinders further research and development.
Reactivity and Stability Studies: The reactivity of the enamine and cyano groups in this specific cyclic structure has not been thoroughly investigated. Understanding its stability under various reaction conditions is crucial for its application as a synthetic intermediate.
Lack of Biological Screening: There is no readily available information on the biological activity of this compound. Its potential as a therapeutic agent or in other biological applications remains unexplored.
Unexplored Avenues:
Exploration as a Precursor for Fused Heterocycles: The cyclic nature of the core structure presents an opportunity for the synthesis of novel fused heterocyclic systems. The cyano and acetamide groups can be manipulated to build additional rings onto the cyclopentene scaffold.
Investigation of Polymerization Potential: The vinylogous amide structure could potentially be explored for polymerization reactions, leading to the development of new materials with unique properties.
Medicinal Chemistry Applications: Given that various acetamide and quinolone derivatives have shown antiproliferative activities, it would be worthwhile to investigate this compound and its derivatives for similar properties. nih.gov
Outlook for Future Research Directions and Potential Innovations
The future of research on this compound is open to a multitude of possibilities, contingent on foundational studies being undertaken.
Future Research Directions:
Systematic Synthesis and Reactivity Profiling: A crucial first step will be the development and publication of robust synthetic methods for this compound and its derivatives. A systematic study of its reactivity with various electrophiles and nucleophiles would unlock its potential as a versatile building block.
Computational and Theoretical Studies: In the absence of extensive experimental data, computational modeling and density functional theory (DFT) studies could provide valuable insights into the compound's electronic structure, reactivity, and potential interactions with biological targets. nih.gov
Broad-Spectrum Biological Screening: A comprehensive screening of this compound against a wide range of biological targets, including enzymes, receptors, and microbial strains, could uncover previously unknown bioactivities.
Development of Novel Catalytic Systems: Research into new catalytic methods for the synthesis and transformation of this compound could lead to more efficient and sustainable chemical processes.
Potential Innovations:
New Scaffolds for Drug Discovery: By serving as a precursor, this compound could lead to the discovery of novel molecular scaffolds with unique three-dimensional shapes, which could be advantageous in designing drugs with high specificity and potency.
Functional Materials: The unique combination of functional groups might be leveraged to create new polymers or materials with interesting optical, electronic, or thermal properties.
Advancements in Heterocyclic Chemistry: Further exploration of this compound's reactivity could contribute to the broader field of heterocyclic chemistry, providing new strategies for the synthesis of complex molecules. researchgate.net
Q & A
Advanced Research Question
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electron density distribution, predicting sites for nucleophilic/electrophilic attacks .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize experimental assays .
- Reaction Pathway Analysis : Compare computed activation energies with experimental kinetic data to validate mechanisms .
What strategies are effective in resolving contradictions between theoretical predictions and experimental observations in the compound’s reaction mechanisms?
Advanced Research Question
- Isotopic Labeling : Track reaction pathways (e.g., N or C labeling) to confirm intermediates .
- In Situ Spectroscopy : Use FTIR or Raman to detect transient species during reactions .
- Control Experiments : Vary solvent polarity, temperature, or catalysts to isolate competing pathways .
What are the key functional groups in this compound, and how do they influence its chemical behavior?
Basic Research Question
- Cyano Group (–CN) : Enhances electrophilicity, enabling nucleophilic additions or cycloadditions .
- Cyclopentenyl Ring : Introduces strain, increasing reactivity in ring-opening or Diels-Alder reactions .
- Acetamide (–NHCOCH) : Participates in hydrogen bonding, influencing solubility and biological interactions .
How should researchers design experiments to investigate the biological activity of this compound, considering its structural analogs?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., fluorophenyl or thiophene derivatives) to identify critical substituents .
- Assay Selection : Use enzyme inhibition (e.g., kinase assays) or cell viability screens (e.g., MTT assay) for preliminary activity profiling .
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., against HEK293 cells) before in vivo studies .
What safety precautions are necessary when handling this compound given limited toxicological data?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Management : Neutralize cyanide byproducts with sodium hypochlorite before disposal .
- Emergency Protocols : Immediate decontamination with water for spills and medical consultation for accidental ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
